molecular formula C17H21N3O2 B5168932 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide

Cat. No.: B5168932
M. Wt: 299.37 g/mol
InChI Key: NRIAVXFOIGUGDN-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide is an organic compound that belongs to the class of pyrimidinyl amides This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and an oxo group, as well as a butanamide moiety attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Formation of the Butanamide Moiety: The butanamide moiety can be synthesized by reacting butanoic acid or its derivatives with an amine, followed by coupling with the pyrimidine ring.

    Attachment of the Methylphenyl Group: The final step involves the attachment of the methylphenyl group to the butanamide moiety through an amide bond formation reaction, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the pyrimidine ring, where nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidinyl amides depending on the nucleophile used.

Scientific Research Applications

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-phenylbutanamide: Lacks the methyl group on the phenyl ring.

    2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-chlorophenyl)butanamide: Contains a chlorine substituent instead of a methyl group on the phenyl ring.

    2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methoxyphenyl)butanamide: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide is unique due to the specific combination of substituents on the pyrimidine ring and the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-5-15(20-13(4)10-12(3)18-17(20)22)16(21)19-14-9-7-6-8-11(14)2/h6-10,15H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIAVXFOIGUGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)N2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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